molecular formula C16H26N4O B2474473 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide CAS No. 1797717-66-8

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide

Cat. No.: B2474473
CAS No.: 1797717-66-8
M. Wt: 290.411
InChI Key: QYWXSUOVRPIAKK-UHFFFAOYSA-N
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Description

N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is a heterocyclic compound featuring a pyrimidine core substituted with methyl and piperidinyl groups, coupled to a pentanamide side chain. Pyrimidine derivatives are widely recognized for their pharmacological relevance, including roles in antiviral, anticancer, and antimicrobial therapies . The methyl group at the 4-position and the piperidinyl substituent at the 6-position of the pyrimidine ring likely enhance steric and electronic interactions with biological targets, while the pentanamide chain may improve membrane permeability due to its moderate lipophilicity. Though direct biological data for this compound is absent in the provided evidence, its structural features align with compounds used as pharmaceutical intermediates (e.g., CAS 61086-18-8 in ) and bioactive agents .

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-3-4-8-16(21)17-12-14-18-13(2)11-15(19-14)20-9-6-5-7-10-20/h11H,3-10,12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWXSUOVRPIAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=CC(=N1)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.

    Attachment of the Pentanamide Group: The final step involves the attachment of the pentanamide group through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for versatile modifications, making it valuable in organic synthesis.

Biology

The compound is under investigation for various biological activities, including:

  • Antimicrobial Activity: Preliminary studies indicate potential effectiveness against several bacterial strains.
  • Anticancer Properties: Similar compounds have shown significant activity in inhibiting tumor cell proliferation.

Medicine

Research is ongoing to evaluate its therapeutic potential, particularly in oncology and infectious diseases. The compound may interact with specific molecular targets, modulating enzyme or receptor activity involved in critical signaling pathways.

Case Study 1: Tumor Cell Inhibition

A study at Guangdong Medical University examined related compounds' effects on tumor cell lines. Results indicated that these compounds significantly inhibited cell proliferation and migration while promoting ferroptosis through downregulation of oxidative stress response proteins.

Case Study 2: Drug Development Potential

Research into the pharmacokinetics of pyrimidine derivatives has provided insights into their efficacy and safety profiles, crucial for future drug development initiatives.

This compound's biological activity is primarily linked to its structural characteristics, allowing it to interact with various cellular targets effectively. Its potential as an anticancer agent is highlighted by its ability to inhibit tumor growth through mechanisms such as ferroptosis induction.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related compounds highlights key differences in substituents, chain length, and heterocyclic systems that influence physicochemical and pharmacological properties:

Compound Name Core Structure Key Substituents Chain Length/Functional Groups Potential Applications
N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide Pyrimidine 4-Methyl, 6-piperidinyl Pentanamide Pharmaceutical intermediate/drug lead
N-(quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide () Quinoline + piperazine 2-(Trifluoromethoxy)phenyl-piperazine Pentanamide Bioactive agent (synthesis described)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide () Piperidine 4-Methoxymethyl, N-phenyl Propanamide Pharmaceutical intermediate
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () Isoindoline + sulfamoyl Pyridinyl-sulfamoyl, dioxoisoindolinyl Pentanamide Not specified (likely drug lead)
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide () Pyrimidine + piperazine 4-Methylpiperazinyl, pyridinylamino Acetamide Kinase inhibitor (patent example)

Key Observations

Heterocyclic Core Variations: The pyrimidine core in the target compound contrasts with quinoline () or isoindoline () systems. Pyrimidines are smaller and more electron-deficient, favoring interactions like π-stacking in enzyme binding pockets . Piperidine (saturated 6-membered ring) in the target compound vs. piperazine (unsaturated, two nitrogen atoms) in and alters basicity and hydrogen-bonding capacity. Piperidine’s single nitrogen may reduce polarity compared to piperazine derivatives .

Side Chain Modifications: The pentanamide chain in the target compound and provides greater flexibility and lipophilicity than shorter chains (e.g., propanamide in ). This may enhance bioavailability but could also increase metabolic instability .

Substituent Effects :

  • The 4-methyl group on the pyrimidine ring (target compound) likely enhances steric shielding, while trifluoromethoxy () and methoxymethyl () groups contribute to electronic effects (e.g., electron-withdrawing or donating properties) .
  • Piperidinyl vs. Piperazinyl : Piperidine’s single nitrogen may reduce intermolecular interactions compared to piperazine’s dual nitrogen atoms, affecting solubility and binding kinetics .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~349 g/mol, estimated) is higher than ’s propanamide derivative (292 g/mol) but lower than ’s sulfamoyl-containing analogs (~493 g/mol). Larger molecules may face challenges in bioavailability .
  • Lipophilicity : The pentanamide chain and piperidinyl group suggest moderate logP values, balancing solubility and membrane permeability. Piperazine derivatives () may exhibit higher polarity .

Biological Activity

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is a synthetic organic compound classified as a pyrimidine derivative. Its unique structure, which includes a piperidine ring and a pentanamide moiety, positions it as a candidate for various biological activities, including potential therapeutic applications in oncology and infectious diseases. This article delves into the biological activity of this compound, supported by research findings and data.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of specific enzymes or receptors involved in critical signaling pathways related to cell proliferation and survival. For instance, it may inhibit certain kinases, thereby affecting cellular processes that contribute to tumor growth and metastasis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focused on related compounds demonstrated their ability to inhibit tumor cell proliferation and migration. The mechanism involved the induction of ferroptosis, a form of regulated cell death characterized by lipid peroxidation and accumulation of reactive oxygen species (ROS) .

Table 1: Summary of Anticancer Activity

Compound NameMechanism of ActionEffect on Tumor Cells
PMSAInhibition of NRF2 pathwayReduced proliferation, induced ferroptosis
N-PentanamidePotentially similar mechanismsHypothesized inhibition of cell signaling pathways

Antimicrobial Activity

In addition to its anticancer potential, this compound has been studied for its antimicrobial properties. Preliminary studies suggest that pyrimidine derivatives can exhibit activity against various bacterial strains, although specific data on this compound remains limited.

Case Study 1: Tumor Cell Inhibition

A study conducted at Guangdong Medical University examined the effects of related compounds on tumor cell lines. The results showed that treatment with PMSA significantly inhibited cell proliferation and migration while promoting ferroptosis through the downregulation of key proteins involved in oxidative stress response . This suggests that this compound may share similar mechanisms.

Case Study 2: Drug Development Potential

Research into drug metabolism and pharmacokinetics has highlighted the importance of understanding how such compounds interact within biological systems. Investigations into the metabolic pathways of pyrimidine derivatives have revealed insights into their efficacy and safety profiles, paving the way for future drug development .

Q & A

Q. What are the critical parameters for synthesizing N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions such as temperature (0–25°C), solvent selection (e.g., dichloromethane or ethyl acetate), and catalyst use (e.g., LiAlH4 for reduction steps). Purification via normal-phase chromatography (gradient elution with dichloromethane to methanol) or amine-phase chromatography (hexane to ethyl acetate gradients) is essential to isolate the compound from byproducts. Yield optimization often depends on reaction time (e.g., 24-hour reflux for coupling steps) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR (400 MHz, CDCl3_3) to verify proton environments (e.g., δ 9.09 ppm for quinoline protons, δ 3.11 ppm for piperazine protons) and assess purity .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns.
  • Chromatography : Monitor purity via HPLC with UV detection (e.g., λ = 254 nm) .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against target enzymes (e.g., methionine aminopeptidase-1) using SDS-PAGE and Coomassie staining for activity quantification. Include controls with known inhibitors (e.g., cobalt chloride) .
  • Antimicrobial Screening : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. Monitor minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects.
  • Metabolite Analysis : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies.
  • Computational Feedback : Apply quantum chemical calculations to model interactions and predict off-target effects, as demonstrated in reaction path search methodologies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :
  • Core Modifications : Substitute the piperidine ring (e.g., with cycloheptyl or trifluoromethoxy groups) to alter lipophilicity. Monitor changes in IC50_{50} values .
  • Side-Chain Optimization : Replace the pentanamide chain with shorter/longer alkanes or introduce sulfonamide groups (e.g., methanesulfonamide) to enhance binding affinity .

Q. What computational tools are recommended for predicting reaction pathways and optimizing synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling to identify energetically favorable pathways.
  • Information Science Integration : Apply machine learning to analyze experimental datasets (e.g., solvent polarity vs. yield) and prioritize reaction conditions. This approach reduces trial-and-error experimentation by 30–50% .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer :
  • Process Control : Implement continuous-flow reactors for exothermic steps (e.g., bromination) to improve heat dissipation.
  • Separation Technologies : Use membrane filtration or centrifugal partitioning chromatography for large-scale purification, as outlined in chemical engineering design principles .

Q. What advanced techniques characterize stereoisomers or polymorphs of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) to distinguish polymorphs .
  • Circular Dichroism (CD) : Analyze chiral centers in derivatives with modified amine groups.
  • Dynamic NMR : Study conformational flexibility of the piperidine ring at variable temperatures .

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